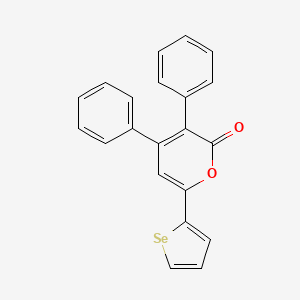
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one is a heterocyclic compound that contains selenium, a rare element in organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Incorporation of the Selenophenyl Group: This step might involve the use of selenophene derivatives and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the selenium atom.
Reduction: Reduction reactions could also be possible, affecting the pyran ring or phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield selenoxide derivatives, while substitution could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Possible use as a pharmacophore in the design of new drugs, particularly those targeting oxidative stress or involving selenium biochemistry.
Biological Probes: Use in the development of probes for studying biological systems, especially those involving selenium.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with biological targets such as enzymes or receptors. The selenium atom could play a crucial role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-diphenyl-2H-pyran-2-one: Lacks the selenophenyl group, which could significantly alter its chemical and biological properties.
6-(2-thienyl)-3,4-diphenyl-2H-pyran-2-one: Contains a thiophene ring instead of a selenophene ring, which might affect its reactivity and applications.
Uniqueness
The presence of the selenophenyl group makes 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one unique, potentially offering distinct reactivity and applications compared to its sulfur or oxygen analogs.
Properties
IUPAC Name |
3,4-diphenyl-6-selenophen-2-ylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2Se/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPAEMZPDRQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C[Se]3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














